
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders.
Mecanismo De Acción
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide works by inhibiting the enzyme histone deacetylase (HDAC), which regulates gene expression in the brain. By inhibiting HDAC, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide increases the expression of genes involved in synaptic plasticity and learning, which may contribute to its therapeutic effects in addiction and other neurological disorders.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to increase the expression of genes involved in synaptic plasticity and learning, which may contribute to its therapeutic effects in addiction and other neurological disorders. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of neurotransmitters such as dopamine and glutamate, which are involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high purity and potency, which allows for precise dosing and consistent results. However, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide can be expensive to synthesize and may not be readily available in some research settings. Additionally, the mechanism of action of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide is not fully understood, which may limit its usefulness in certain experimental contexts.
Direcciones Futuras
There are several future directions for research on 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide and its effects on neurotransmitter systems in the brain. Finally, there is a need for continued optimization of the synthesis method for 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide to improve yield and reduce cost.
Métodos De Síntesis
The synthesis of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting with the condensation of 3-methoxybenzaldehyde and propylhydrazine to form 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate is then reacted with acetic anhydride to form the final product, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide-109. The synthesis of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic effects in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders, including depression, anxiety, and post-traumatic stress disorder. 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to reduce drug-seeking behavior in animal models and has demonstrated efficacy in clinical trials for the treatment of cocaine addiction.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-7-15-14(18)13-9-12(16-17-13)10-5-4-6-11(8-10)19-2/h4-6,8-9H,3,7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSALCJXCZBGBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

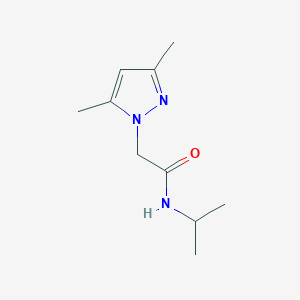
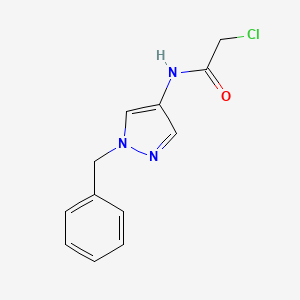
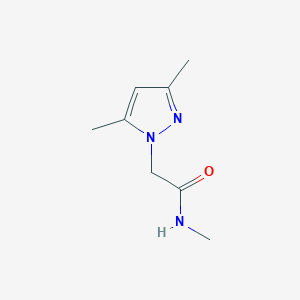

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)


![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)

![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)
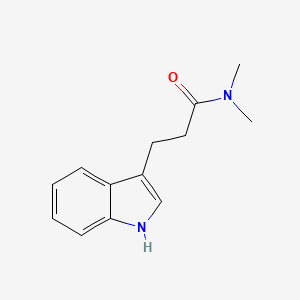
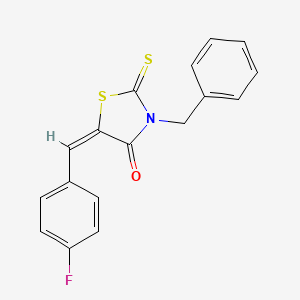
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)